Delavirdine mesylate

概要

説明

デラビルジンメシル酸塩は、ヒト免疫不全ウイルス(HIV)1型治療に用いられる強力なノンヌクレオシド逆転写酵素阻害剤(NNRTI)です。これは、Rescriptorというブランド名で販売されており、高活性抗レトロウイルス療法(HAART)の一部です。デラビルジンメシル酸塩は、1997年に米国食品医薬品局(FDA)によって承認されました。 その有効性にもかかわらず、より効果的なNNRTIが利用可能になったため、今日ではあまり使用されていません .

2. 製法

デラビルジンメシル酸塩は、ビスヘテロアリールピペラジン(BHAP)化合物を用いた一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

還元的アルキル化: 最初のステップは、アセトンによる還元的アルキル化であり、続いて保護基の除去が行われます。

アシル化: 次に、得られたアミンは、5-メチルスルホンアミノインドール-2-カルボン酸から誘導されたイミダゾリドでアシル化されます.

デラビルジンメシル酸塩の工業生産方法は、実験室での合成と同様ですが、商業的な需要を満たすために規模が拡大されています。これらの方法は、最終製品の純度と一貫性を保証します。

準備方法

Delavirdine mesylate is synthesized through a series of chemical reactions involving bisheteroarylpiperazine (BHAP) compounds. The synthetic route typically involves the following steps:

Reductive Alkylation: The initial step involves reductive alkylation with acetone, followed by the removal of the protecting group.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure the purity and consistency of the final product.

化学反応の分析

デラビルジンメシル酸塩は、次のようなさまざまな化学反応を起こします。

酸化: デラビルジンは特定の条件下で酸化され、異なる酸化生成物が生成されます。

還元: この化合物は還元反応を起こすこともありますが、これはあまり一般的ではありません。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

デラビルジンメシル酸塩は、いくつかの科学研究の応用があります。

化学: NNRTIとその逆転写酵素との相互作用の研究において、基準化合物として使用されます。

生物学: デラビルジンメシル酸塩は、HIV-1の複製と耐性機構の開発に関する研究で使用されます。

科学的研究の応用

Clinical Applications

Delavirdine mesylate is indicated for the treatment of HIV-1 infection, particularly in patients who are intolerant to other NNRTIs. It is typically used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) to enhance therapeutic efficacy. Clinical trials have demonstrated that delavirdine can be effective in both antiretroviral-naive patients and those who have experienced treatment failure with other regimens .

Efficacy Studies

- Combination Therapy : In trials comparing delavirdine with zidovudine and didanosine, it was found to improve outcomes when used alongside these agents versus two-drug combinations alone .

- Viral Load Reduction : Delavirdine has shown significant reductions in viral load among HIV-infected individuals when used as part of a combination therapy regimen, particularly in patients with higher baseline viral loads .

Pharmacokinetics

Delavirdine exhibits unique pharmacokinetic properties that influence its clinical use:

- Absorption : The absorption of delavirdine is pH-dependent, which can affect its bioavailability when taken with other medications like didanosine. Studies indicate that co-administration can reduce delavirdine's plasma concentration but not significantly affect its overall area under the curve (AUC) .

- Metabolism : Delavirdine is metabolized primarily by the liver, with significant inhibition of hepatic CYP3A activity observed during treatment. This interaction necessitates careful monitoring when combined with other drugs metabolized by this pathway .

Safety Profile

The safety profile of delavirdine has been evaluated in various studies. Common side effects include gastrointestinal disturbances and skin rashes. Long-term studies have indicated that while adverse effects are generally manageable, careful patient monitoring is essential to mitigate risks associated with drug interactions and resistance development .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 22.4 ± 11 µM (co-administered) |

| Area Under Curve (AUC) | 114 ± 56 µM.h (co-administered) |

| Protein Binding | ~97.7% |

| Half-Life | 5-8 hours |

Table 2: Efficacy Data from Clinical Trials

| Study Type | Outcome Measure | Result |

|---|---|---|

| Combination Therapy Trial | Viral Load Reduction | Significant reduction observed |

| Long-term Efficacy Study | CD4 Count Improvement | Increase in CD4 cells noted |

Case Studies

- Case Study on Efficacy : A study involving 74 clinical isolates showed a mean IC50 value of 0.038 µM for delavirdine against HIV-1, indicating robust antiviral activity across diverse strains .

- Longitudinal Study on Safety : A cohort study monitored HIV-positive patients over a year while on delavirdine-containing regimens, revealing manageable side effects and sustained viral suppression without significant resistance emergence .

作用機序

デラビルジンメシル酸塩は、ウイルス性逆転写酵素に直接結合することによってその効果を発揮します。この結合は、酵素の触媒部位を破壊し、RNA依存性およびDNA依存性DNAポリメラーゼ活性の両方をブロックします。 この阻害はHIV-1の複製を阻止し、患者におけるウイルス量を減少させます .

6. 類似の化合物との比較

デラビルジンメシル酸塩は、NNRTIクラスの抗レトロウイルス薬の一部です。類似の化合物には以下が含まれます。

- ネビラピン

- エファビレンツ

- エトラビリン

これらの化合物と比較して、デラビルジンメシル酸塩はユニークなビスヘテロアリールピペラジン構造を持っています。 その有効性はエファビレンツよりも低く、投与スケジュールも複雑です . このため、より効果的で便利なNNRTIに取って代わられ、使用が減っています。

類似化合物との比較

Delavirdine mesylate is part of the NNRTI class of antiretroviral drugs. Similar compounds include:

- Nevirapine

- Efavirenz

- Etravirine

Compared to these compounds, this compound has a unique bisheteroarylpiperazine structure. its efficacy is lower than that of efavirenz, and it has a more complex dosing schedule . This has led to its reduced use in favor of more effective and convenient NNRTIs.

生物活性

Delavirdine mesylate, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily utilized in the treatment of HIV-1 infection. This compound selectively inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication. The following sections provide an in-depth analysis of its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Delavirdine acts by binding to the HIV-1 reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA. This inhibition is selective, as evidenced by its inhibitory concentration (IC50) values:

- HIV-1 Reverse Transcriptase: 0.26 μM

- DNA Polymerase α: 440 μM

- DNA Polymerase δ: >550 μM

This selectivity indicates a significant preference for inhibiting the viral enzyme over human polymerases, minimizing potential side effects associated with broader inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion:

- Absorption: Delavirdine is orally active and reaches peak plasma concentrations approximately 1-2 hours after administration.

- Metabolism: It is primarily metabolized by cytochrome P450 3A (CYP3A) and exhibits nonlinear pharmacokinetics. As the dose increases from 60 mg to 1200 mg daily, the apparent oral clearance decreases significantly .

- Half-life: The mean half-life ranges from 2 to 11 hours depending on the dosage; for example, at a dose of 400 mg three times daily, the half-life is approximately 5.8 hours .

- Protein Binding: Delavirdine has a low protein binding rate (approximately 97.7% bound), which is consistent across various doses .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | ~7.22 µM (at 400 mg) |

| Area Under Curve (AUC) | ~22.5 µM·h (at 400 mg) |

| Half-Life | 2 to 11 hours |

| Protein Binding | ~97.7% |

Clinical Efficacy

This compound has been evaluated in various clinical trials for its efficacy and safety in treating HIV:

- In a randomized controlled trial comparing delavirdine with zidovudine and didanosine, it was found that patients receiving delavirdine had improved virologic outcomes compared to those receiving two-drug combinations .

- A study assessing steady-state pharmacokinetics indicated that delavirdine significantly reduced hepatic CYP3A activity after both short-term and long-term administration . This reduction in CYP3A activity can lead to drug-drug interactions, which are critical considerations in HIV treatment regimens.

Case Studies

Several case studies have highlighted the importance of monitoring drug interactions and pharmacokinetic parameters in patients receiving delavirdine:

- Case Study on Drug Interactions : A patient receiving both delavirdine and didanosine showed a significant reduction in delavirdine exposure when administered concurrently, suggesting that careful management of these drugs is essential for maintaining therapeutic efficacy .

- Long-term Efficacy : In a cohort study involving HIV-positive patients treated with delavirdine over an extended period, sustained viral suppression was observed alongside manageable side effects, reinforcing its role as an effective option in combination therapy .

特性

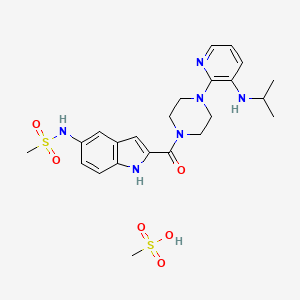

IUPAC Name |

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPNHSOMXMALDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136817-59-9 (Parent) | |

| Record name | Delavirdine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701017136 | |

| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7 | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/ | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase., While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor., Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystalline powder | |

CAS No. |

147221-93-0 | |

| Record name | Delavirdine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147221-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delavirdine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226-228 °C /Delavirdine/ | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。